Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl-
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Overview
Description
1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine is an organic compound with the molecular formula C11H21N It is characterized by a cyclopentene ring attached to a dimethylpropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine typically involves the reaction of cyclopent-2-en-1-ylmethanol with N,N-dimethylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopent-2-en-1-yl-N,N-dimethylpropan-2-one, while reduction can produce different amine derivatives .
Scientific Research Applications
1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine include:
- 2-(cyclopent-1-en-1-yl)-2-methylpropan-1-amine
- N,N-dimethylpropan-2-amine
- 2-Cyclopenten-1-one, 2,3-dimethyl
Uniqueness
What sets 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine apart from these similar compounds is its unique combination of a cyclopentene ring and a dimethylpropanamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
67238-66-8 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(11(2)3)8-10-6-4-5-7-10/h4,6,9-10H,5,7-8H2,1-3H3 |
InChI Key |
RRBUJMKAFHUPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC=C1)N(C)C |
Origin of Product |
United States |
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